Cas no 502649-34-5 (4-Iso-propoxyphenylboronic Acid Pinacol Ester)

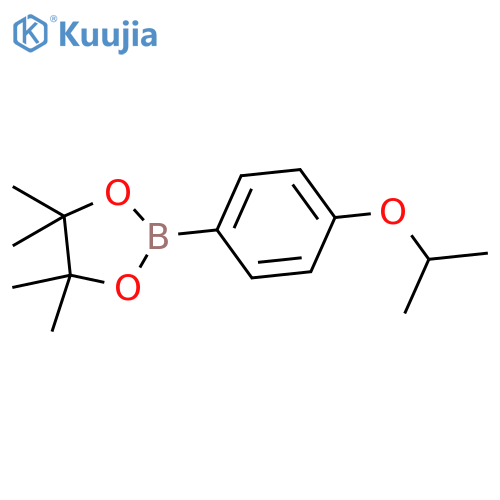

502649-34-5 structure

商品名:4-Iso-propoxyphenylboronic Acid Pinacol Ester

CAS番号:502649-34-5

MF:C15H23BO3

メガワット:262.152324914932

MDL:MFCD16334001

CID:1563611

PubChem ID:21939609

4-Iso-propoxyphenylboronic Acid Pinacol Ester 化学的及び物理的性質

名前と識別子

-

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(1-methylethoxy)phenyl]-

- 4-Iso-propoxyphenylboronic acid pinacol ester

- LSMVUNSQZOHKJB-UHFFFAOYSA-N

- EN300-1425732

- 502649-34-5

- AKOS017554862

- MFCD16334001

- CVA64934

- BS-32488

- DB-093251

- AT17215

- 2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CS-0173926

- A914048

- 4,4,5,5-tetramethyl-2-(4-propan-2-yloxyphenyl)-1,3,2-dioxaborolane

- 4-iso-Propoxyphenylboronic aeid pinacol ester

- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isopropoxybenzene

- 4,4,5,5-tetramethyl-2-[4-(propan-2-yloxy)phenyl]-1,3,2-dioxaborolane

- 4-Isopropoxyphenylboronic acid pinacol ester

- 4-i-Propoxyphenylboronic aeid pinacol ester

- SCHEMBL5850578

- 4-Iso-propoxyphenylboronic Acid Pinacol Ester

-

- MDL: MFCD16334001

- インチ: InChI=1S/C15H23BO3/c1-11(2)17-13-9-7-12(8-10-13)16-18-14(3,4)15(5,6)19-16/h7-11H,1-6H3

- InChIKey: LSMVUNSQZOHKJB-UHFFFAOYSA-N

- ほほえんだ: CC(C)OC1=CC=C(C=C1)B2OC(C)(C)C(C)(C)O2

計算された属性

- せいみつぶんしりょう: 261.17769

- どういたいしつりょう: 262.174

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.7A^2

じっけんとくせい

- PSA: 27.69

4-Iso-propoxyphenylboronic Acid Pinacol Ester セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

4-Iso-propoxyphenylboronic Acid Pinacol Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B523158-500mg |

4-Iso-propoxyphenylboronic Acid Pinacol Ester |

502649-34-5 | 500mg |

$ 95.00 | 2022-06-07 | ||

| AK Scientific | AMTB1100-1g |

4-iso-Propoxyphenylboronic aeid pinacol ester |

502649-34-5 | 97% | 1g |

$90 | 2025-02-18 | |

| TRC | B523158-100mg |

4-Iso-propoxyphenylboronic Acid Pinacol Ester |

502649-34-5 | 100mg |

$ 65.00 | 2022-06-07 | ||

| abcr | AB496971-5 g |

4-i-Propoxyphenylboronic aeid pinacol ester, 97%; . |

502649-34-5 | 97% | 5g |

€153.40 | 2023-04-19 | |

| Enamine | EN300-1425732-0.25g |

4,4,5,5-tetramethyl-2-[4-(propan-2-yloxy)phenyl]-1,3,2-dioxaborolane |

502649-34-5 | 0.25g |

$42.0 | 2023-06-06 | ||

| Enamine | EN300-1425732-0.5g |

4,4,5,5-tetramethyl-2-[4-(propan-2-yloxy)phenyl]-1,3,2-dioxaborolane |

502649-34-5 | 0.5g |

$74.0 | 2023-06-06 | ||

| Enamine | EN300-1425732-500mg |

4,4,5,5-tetramethyl-2-[4-(propan-2-yloxy)phenyl]-1,3,2-dioxaborolane |

502649-34-5 | 500mg |

$74.0 | 2023-09-30 | ||

| Enamine | EN300-1425732-2500mg |

4,4,5,5-tetramethyl-2-[4-(propan-2-yloxy)phenyl]-1,3,2-dioxaborolane |

502649-34-5 | 2500mg |

$198.0 | 2023-09-30 | ||

| Enamine | EN300-1425732-100mg |

4,4,5,5-tetramethyl-2-[4-(propan-2-yloxy)phenyl]-1,3,2-dioxaborolane |

502649-34-5 | 100mg |

$32.0 | 2023-09-30 | ||

| Enamine | EN300-1425732-2.5g |

4,4,5,5-tetramethyl-2-[4-(propan-2-yloxy)phenyl]-1,3,2-dioxaborolane |

502649-34-5 | 2.5g |

$198.0 | 2023-06-06 |

4-Iso-propoxyphenylboronic Acid Pinacol Ester 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

502649-34-5 (4-Iso-propoxyphenylboronic Acid Pinacol Ester) 関連製品

- 936250-18-9(3-Cyanomethoxyphenylboronic acid, pinacol ester)

- 475272-13-0(4-Cyanomethoxyphenylboronic acid, pinacol ester)

- 269410-26-6(phenoxyphenyl-4-boronic acid pinacol ester)

- 864772-18-9(4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane)

- 325142-84-5(3-Methoxyphenylboronic acid pinacol ester)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:502649-34-5)4-Iso-propoxyphenylboronic Acid Pinacol Ester

清らかである:99%

はかる:25g

価格 ($):217.0